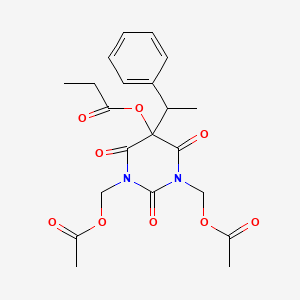![molecular formula C7H6ClN3O B13962500 5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an amino group at the 5th position and a chlorine atom at the 4th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150 to 250°C. This reaction leads to the formation of benzimidazolone, which is then nitrated and reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of o-phenylenediamine with urea, followed by nitration and reduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The amino and chloro groups on the benzimidazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is unique due to the presence of both an amino group and a chlorine atom on the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
5-amino-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-3(9)1-2-4-6(5)11-7(12)10-4/h1-2H,9H2,(H2,10,11,12) |
Clave InChI |
ZBPDNAWSFZIAOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1N)Cl)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)



![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)




